molecular formula C7H17NO2 B7802985 Triethylazanium;formate

Triethylazanium;formate

Cat. No.: B7802985
M. Wt: 147.22 g/mol
InChI Key: PTMFUWGXPRYYMC-UHFFFAOYSA-N
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Description

Conceptual Framework of Triethylazanium;formate (B1220265) as a Protic Ionic Liquid

Protic ionic liquids are formed through the neutralization reaction between a Brønsted acid and a Brønsted base. frontiersin.org In the case of triethylazanium;formate, the weak base triethylamine (B128534) reacts with the weak acid formic acid. ontosight.ai This acid-base reaction results in the formation of a salt composed of the triethylammonium (B8662869) cation ([NEt3H]+) and the formate anion (HCOO-). ontosight.ai

The defining feature of PILs is the presence of a proton that can be transferred, which allows them to act as proton donors or acceptors and participate in hydrogen bonding. frontiersin.org This property significantly influences their physical and chemical characteristics, such as their viscosity, conductivity, and solvent behavior. auctoresonline.orgfrontiersin.org The ability to tune these properties by altering the cation or anion makes PILs like this compound highly versatile. auctoresonline.org

Historical Context and Evolution in Chemical Synthesis and Research

The synthesis of this compound was described as early as 1948, prepared by neutralizing formic acid with triethylamine and evaporating the solution. drugfuture.com Historically, it found use in syntheses employing the Leuckart reaction, a method for the reductive amination of carbonyl compounds. drugfuture.commdma.ch

Over time, the understanding and applications of this compound have evolved significantly. It has been recognized as an effective hydrogen donor in various reduction reactions, particularly in catalytic transfer hydrogenation. orientjchem.orgucl.ac.uk This method offers a safer and more convenient alternative to using flammable hydrogen gas under pressure, as it often only requires simple stirring of the solution. orientjchem.org Its utility has been demonstrated in palladium-catalyzed reductions, such as the deoxygenation of aryl triflates and the reduction of acetylenes to cis-monoenes. lookchem.comacs.org

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound continues to be a valuable and versatile reagent. Its applications have expanded to include:

Buffer Solutions: It is used to maintain a stable pH in biochemical assays and reactions. ontosight.aichemicalbook.com

Catalytic Systems: It serves as a hydrogen donor in combination with catalysts like palladium on carbon (Pd/C) and magnesium for various reductions, including the conversion of nitroarenes to azoarenes and the reductive dimerization of araldehydes. orientjchem.orgresearchgate.net

Green Chemistry: As an environmentally friendlier alternative to some traditional volatile organic compounds, it aligns with the principles of sustainable chemistry. pubcompare.ai

Chromatography: It is employed as a mobile phase and ion-pairing agent in techniques like high-performance liquid chromatography (HPLC) for the purification of biomolecules. chemicalbook.comchemicalbook.com

The ongoing research into protic ionic liquids continues to uncover new applications and refine existing methodologies, ensuring that this compound will remain a relevant and important compound in the field of chemistry.

Interactive Data Tables

Below are tables summarizing key data and research findings related to this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C7H17NO2 nih.gov
Molecular Weight 147.22 g/mol drugfuture.comnih.gov
Appearance Colorless liquid or light brown syrup drugfuture.comlookchem.com
Density 1.02 g/mL at 25 °C lookchem.comchemicalbook.com
Refractive Index n20/D 1.355 lookchem.com
Solubility Very soluble in water and alcohol drugfuture.com

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/SignalsSource(s)
Infrared (IR) Spectroscopy ~2679 cm-1 (N+-H stretch), ~1797 cm-1 (C=O stretch) auctoresonline.orgmisuratau.edu.ly
1H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO) ~8.28 ppm (s, 1H, H-COO-), ~6.05 ppm (br s, 1H, +NH), ~2.92 ppm (q, 6H, CH2), ~1.10 ppm (t, 9H, CH3) auctoresonline.orgmisuratau.edu.ly
Mass Spectrometry (MS) Molecular Ion (M+) observed at m/z 147 auctoresonline.orgmisuratau.edu.ly

Table 3: Applications of this compound in Catalytic Reductions

Reaction TypeCatalystRole of this compoundKey FindingsSource(s)
Deoxygenation of Aryl Triflates Palladium acetate (B1210297) with phosphine (B1218219) ligandsHydrogen donorEnables chemoselective reduction to aromatic hydrocarbons, tolerating diverse functional groups. lookchem.com
Reduction of Azo Compounds Zinc dustHydrogen donorProvides a general and convenient method for reducing azo compounds to the corresponding amines at room temperature. tandfonline.com
Reductive Dimerization of Araldehydes MagnesiumHydrogen donorEfficiently produces 1,2-diols (pinacols) from aromatic carbonyls. orientjchem.org
Reduction of Acetylenes PalladiumHydrogen donorReduces acetylenes to cis-monoenes. acs.org
Transfer Hydrogenation of Benzonitrile (B105546) Palladium on carbon (Pd/C)Reducing agentDemonstrates a safe and selective continuous-flow method for producing benzylamine (B48309). ucl.ac.uk

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

triethylazanium;formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.CH2O2/c1-4-7(5-2)6-3;2-1-3/h4-6H2,1-3H3;1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMFUWGXPRYYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-29-5
Record name Triethylammonium formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Triethylazanium;formate

Acid-Base Neutralization Reactions for Triethylazanium;formate (B1220265) Synthesis

The most direct and established method for synthesizing triethylammonium (B8662869) formate is through the acid-base neutralization reaction between triethylamine (B128534) and formic acid. drugfuture.comprepchem.com This reaction is a straightforward proton transfer where the basic nitrogen atom of triethylamine accepts a proton from the acidic formic acid, resulting in the formation of the triethylammonium cation and the formate anion, which together constitute the ionic liquid. drugfuture.com

One documented procedure involves the slow addition of 96 percent formic acid to a solution of triethylamine in a solvent like toluene (B28343). prepchem.com The reaction is typically stirred for an extended period at ambient temperature to ensure completion. prepchem.com Following the reaction, the solvent and any excess reactants are removed, often by distillation, to yield the final product. drugfuture.comprepchem.com A specific example details neutralizing 50% formic acid with triethylamine and subsequently evaporating the solution to obtain the product. drugfuture.com

Optimizing the synthesis of triethylammonium formate via acid-base neutralization involves careful control of reactant stoichiometry and reaction conditions to maximize yield and purity. Research protocols often employ a slight molar excess of the base, triethylamine, relative to formic acid. For instance, a synthesis may use 326.7 mmol of triethylamine for 300.1 mmol of formic acid. prepchem.com This ensures that the more volatile formic acid is fully consumed, simplifying the purification process.

The optimization of reaction conditions also extends to the choice of solvent and the method of purification. While the reaction can be performed neat, the use of a solvent like toluene can help manage the exothermic nature of the neutralization. prepchem.com The conditions for the post-reaction workup are also critical. For example, after the initial reaction, toluene can be removed by distillation, with specific temperature controls to prevent product degradation and ensure complete solvent removal. prepchem.com The final product can then be further purified by sparging with an inert gas, such as nitrogen, to remove any residual volatile impurities. prepchem.com

ParameterConditionPurposeReference
Reactants Triethylamine, Formic Acid (96%)Acid-base neutralization prepchem.com
Stoichiometry ~1.09 : 1.00 (Triethylamine : Formic Acid)Ensure complete consumption of formic acid prepchem.com
Solvent TolueneReaction medium, heat management prepchem.com
Reaction Time 17 hours (overnight)Allow reaction to reach completion prepchem.com
Temperature AmbientStandard, energy-efficient condition prepchem.com
Purification Distillation followed by nitrogen spargingRemove solvent and volatile impurities prepchem.com

The principle of atom economy, a cornerstone of green chemistry, dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org The acid-base neutralization reaction for synthesizing triethylammonium formate is an exemplary case of a 100% atom-economic reaction. rsc.org

Reaction: (C₂H₅)₃N + HCOOH → [(C₂H₅)₃NH]⁺[HCOO]⁻

In this addition reaction, all atoms from the reactants, triethylamine and formic acid, are incorporated into the desired product, triethylammonium formate. rsc.org There are no byproducts generated, meaning no atoms are wasted. acs.orgmsu.edu This inherent efficiency makes the neutralization approach highly desirable from a green chemistry perspective, as it prevents waste at the most fundamental, molecular level. acs.orggreenchemistry-toolkit.org This contrasts sharply with substitution or elimination reactions where parts of the reactants are cleaved off to become waste products. The focus on maximizing the use of raw materials so that the final product contains the maximum number of atoms from the reactants is a key advantage of this synthetic route. greenchemistry-toolkit.org

Reaction Pathways Involving Carbon Dioxide and Hydrogen for Formate Formation

This process typically requires elevated pressure and temperature and is dependent on a suitable catalyst to proceed efficiently. google.com For example, a reaction can be conducted by introducing carbon dioxide and hydrogen into an autoclave containing triethylamine, a catalyst, and a solvent mixture. google.com

The viability of producing triethylammonium formate from CO₂ and H₂ hinges on the use of effective catalytic systems. Transition metal complexes are commonly employed for this transformation. google.com Ruthenium-based catalysts, in particular, have been shown to be effective. google.com

CatalystSolvent SystemCO₂ PressureH₂ PressureTemperatureReaction Rate (mol kg⁻¹ h⁻¹)Conversion (%)Reference
Ruthenium TrichlorideIsopropanol/Water27 bar55 bar80 °C1.649.3 google.com
Ruthenium(III) acetylacetonateIsopropanol/Water27 bar55 bar80 °C3.0554.5 google.com

The mechanism for the catalytic hydrogenation of CO₂ to formate in the presence of an amine involves several key steps. While the exact pathway can vary with the catalyst and conditions, a general scheme has been proposed. The process is believed to commence with the activation of molecular hydrogen by the transition metal catalyst to form a metal-hydride species. mdpi.comresearchgate.net

This highly reactive metal-hydride intermediate then interacts with a molecule of carbon dioxide. The hydride is transferred to the carbon atom of CO₂, leading to the formation of a formate species bound to the metal center. mdpi.com In the presence of triethylamine, the formic acid equivalent is released from the catalyst and immediately neutralized by the amine to form triethylammonium formate. google.com This final step regenerates the catalyst, allowing it to participate in further catalytic cycles. mdpi.com The amine plays a crucial role not only in trapping the formic acid product, which is thermodynamically favorable, but also potentially in the catalytic cycle itself. nih.govresearchgate.net

Green Chemistry Principles in Triethylazanium;formate Synthesis

The synthesis of triethylammonium formate can be evaluated through the lens of the 12 Principles of Green Chemistry. sigmaaldrich.comacs.org

Prevention : The acid-base neutralization method is inherently waste-preventive due to its 100% atom economy. rsc.orgacs.org The catalytic route from CO₂ also seeks to prevent waste by utilizing a greenhouse gas as a raw material. google.com

Atom Economy : As discussed, the direct synthesis from triethylamine and formic acid exhibits ideal atom economy. acs.orgmsu.edu The CO₂/H₂ route also has a high theoretical atom economy, forming the product through the addition of all three reactants. nih.gov

Less Hazardous Chemical Syntheses : Both primary synthetic routes use and generate substances with moderate hazards, but the CO₂/H₂ route avoids the handling of concentrated formic acid. prepchem.comsigmaaldrich.com

Safer Solvents and Auxiliaries : The choice of solvent is critical. While toluene is effective, green chemistry principles encourage the exploration of safer alternatives or solvent-free conditions where possible. prepchem.comacs.org Some catalytic processes for CO₂ hydrogenation have been developed in aqueous systems or ionic liquids. mdpi.comnih.gov

Design for Energy Efficiency : Acid-base neutralization can often be conducted at ambient temperature and pressure, minimizing energy requirements. prepchem.comsigmaaldrich.com In contrast, the catalytic hydrogenation of CO₂ typically requires elevated temperatures and high pressures, making it more energy-intensive. google.com

Use of Renewable Feedstocks : The synthesis from CO₂ is a prime example of utilizing a renewable (or at least, readily available waste) feedstock. sigmaaldrich.comacs.org Formic acid itself can be produced from biomass, which would also make the neutralization route greener. ucl.ac.uk

Catalysis : The CO₂ hydrogenation pathway relies on catalytic reagents, which are superior to stoichiometric reagents as they are required in small amounts and can be recycled, minimizing waste. sigmaaldrich.comacs.org

By applying these principles, chemists can continue to develop more sustainable and environmentally benign methods for producing triethylammonium formate.

Solvent-Free and Minimal-Solvent Synthesis Protocols

The development of solvent-free and minimal-solvent synthetic routes for this compound aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions and simplifying product isolation.

One of the most direct approaches is the neat reaction of triethylamine with formic acid. Research has demonstrated that this reaction can proceed efficiently without any solvent. In a typical solvent-free procedure, formic acid is added dropwise to triethylamine with stirring, often accompanied by cooling due to the exothermic nature of the neutralization reaction. The mixture is then heated to ensure complete reaction. One study reported the production of this compound as a yellow oil in 68% yield by reacting formic acid and triethylamine at a temperature of 70°C, which was then raised to 80°C for two hours. auctoresonline.org This method offers high atom economy and avoids the need for solvent purchase, handling, and disposal.

A minimal-solvent approach has also been described, where a solvent is used to facilitate the reaction but is subsequently removed. For instance, a synthesis was carried out by adding formic acid to a solution of triethylamine in toluene. prepchem.com The reaction mixture was stirred overnight at ambient temperature. The toluene was then removed by distillation to yield the this compound product. This particular method resulted in a yield of 57.4%. While not entirely solvent-free, this protocol can be advantageous in controlling the reaction temperature and ensuring homogeneity. The choice between a strictly solvent-free and a minimal-solvent approach often depends on the desired scale of the reaction and the available equipment for temperature control and solvent removal.

Table 1: Comparison of Solvent-Free and Minimal-Solvent Synthesis Protocols for this compound

ProtocolReactantsSolventReaction ConditionsYieldReference
Solvent-FreeFormic acid, TriethylamineNoneDropwise addition, then 70-80°C for 2 hours68% auctoresonline.org
Minimal-SolventFormic acid, TriethylamineToluene (removed post-reaction)Overnight stirring at ambient temperature, followed by distillation57.4% prepchem.com

Development of Sustainable Synthesis Routes

This process is typically carried out under pressure and requires a suitable catalyst to facilitate the reaction. Various research groups have explored different catalytic systems for this transformation. For example, the use of a Schiff-base-modified gold nanocatalyst has been shown to be effective for the direct catalytic hydrogenation of CO₂ to formate in the presence of triethylamine. nih.gov In one study, this catalytic system achieved a high turnover number (TON), indicating good catalyst efficiency, under reaction conditions of 90°C and 80 bar of a H₂/CO₂ mixture. nih.gov

Ruthenium-based catalysts have also been extensively investigated for this reaction. Homogeneous ruthenium complexes, in particular, have demonstrated high activity. The product, this compound, can be seen as a potential hydrogen storage material, as it can be catalytically decomposed to release hydrogen. The formation of the formate salt is thermodynamically more favorable than the production of free formic acid. It has been noted that this compound can be a product of CO₂ scrubbing with triethylamine followed by catalytic hydrogenation. researcher.life

The development of heterogeneous catalysts for this process is an area of active research, as they offer advantages in terms of catalyst separation and recycling. The efficiency of these sustainable routes is highly dependent on the catalyst system, reaction conditions (temperature and pressure), and the solvent used.

Table 2: Research Findings on the Sustainable Synthesis of this compound via CO₂ Hydrogenation

Catalyst SystemReactantsReaction ConditionsKey FindingsReference
Schiff-base-modified gold nanocatalystCO₂, H₂, Triethylamine90°C, 80 bar H₂/CO₂Demonstrated high catalytic activity with a turnover number (TON) of up to 14,470 over 12 hours. nih.gov
Homogeneous Ruthenium complexesCO₂, H₂, TriethylamineVaries with specific catalystCan be formed from CO₂ scrubbing with triethylamine followed by catalytic hydrogenation. researcher.life

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Triethylazanium;formate and Its Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of chemical compounds, and Triethylazanium;formate (B1220265) is no exception. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of a molecule, confirming the presence and connectivity of its constituent atoms. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise structure of the triethylazanium cation and the formate anion can be unequivocally established.

Proton NMR (¹H NMR) Analysis of Triethylazanium;formate.

The ¹H NMR spectrum of this compound provides a clear fingerprint of the triethylazanium cation and the formate anion. The spectrum displays characteristic signals that correspond to the different types of protons present in the molecule.

A study of organic ammonium (B1175870) formate salts reported the following key signals for this compound in Deuterated Dimethyl Sulfoxide (DMSO-d₆) auctoresonline.org:

A singlet at approximately 8.28 ppm, which is attributed to the proton of the formate anion (H-COO⁻) auctoresonline.org.

A broad singlet at around 6.05 ppm, corresponding to the proton attached to the nitrogen atom of the triethylazanium cation (⁺NH) auctoresonline.org.

A quartet at about 2.92 ppm, which arises from the six methylene (B1212753) protons (3 x CH₂) of the ethyl groups auctoresonline.org. The splitting pattern (quartet) is due to the coupling with the adjacent methyl protons.

A triplet at approximately 1.10 ppm, which is assigned to the nine methyl protons (3 x CH₃) of the ethyl groups auctoresonline.org. The triplet pattern results from coupling with the neighboring methylene protons.

The integration of these signals, representing the relative number of protons for each signal, would ideally be in a 1:1:6:9 ratio, further confirming the structure of the compound.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Type Chemical Shift (ppm) Multiplicity Assignment
Formate H 8.28 Singlet H-COO⁻
Ammonium H 6.05 Broad Singlet ⁺NH
Methylene H 2.92 Quartet CH₂
Methyl H 1.10 Triplet CH₃

Data sourced from a study on organic ammonium formate salts. auctoresonline.org

Applications of Other NMR Techniques in Characterization.

Beyond standard ¹H NMR, other NMR techniques play a crucial role in the comprehensive characterization of this compound.

Correlation Spectroscopy (COSY): Two-dimensional NMR techniques like COSY can be employed to establish the connectivity between protons. In the case of the triethylazanium cation, a COSY experiment would show a correlation between the methylene protons and the methyl protons of the ethyl groups, confirming their adjacent positions in the structure.

These advanced NMR techniques, while not always necessary for the routine confirmation of a simple salt like this compound, are indispensable tools for the structural elucidation of more complex molecules and for definitively assigning all NMR signals.

Infrared (IR) Spectroscopy for Functional Group Identification in this compound.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides key information about the vibrational modes of both the triethylazanium cation and the formate anion.

Vibrational Analysis of Cationic and Anionic Components.

The IR spectrum of this compound is a composite of the vibrational modes of its constituent ions.

Triethylazanium Cation: The most prominent feature of the triethylazanium cation in the IR spectrum is the N⁺-H stretching vibration. This typically appears as a broad band in the region of 2500-2700 cm⁻¹. A study on organic ammonium formate salts reported this band at 2679 cm⁻¹ for this compound auctoresonline.org. The C-H stretching vibrations of the ethyl groups are expected in the 2800-3000 cm⁻¹ region. C-H bending and C-N stretching vibrations will also be present at lower frequencies.

Formate Anion: The formate anion has characteristic vibrational modes that are sensitive to its chemical environment. The most significant of these is the carbonyl (C=O) stretching vibration. For this compound, this has been observed at 1797 cm⁻¹ auctoresonline.org. The position of this band can provide insights into the nature of the ionic interaction between the cation and the anion. The C-O symmetric and asymmetric stretching vibrations are also important diagnostic peaks for the formate ion researchgate.net.

Interactive Data Table: Key IR Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹) Assignment
N⁺-H Stretch 2679 Triethylazanium Cation
C=O Stretch 1797 Formate Anion

Data sourced from a study on organic ammonium formate salts. auctoresonline.org

The analysis of these characteristic vibrational bands in the IR spectrum allows for the confident identification of the functional groups present in this compound, thereby complementing the structural information obtained from NMR spectroscopy.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination of this compound.

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure. For an ionic compound like this compound, mass spectrometry can be used to confirm the masses of both the cation and the anion.

One study reported that the mass spectrometry of this compound showed the exact mass for the molecular ion at a mass-to-charge ratio of 147, confirming its formation auctoresonline.org. The molecular weight of this compound is 147.22 g/mol chemscene.com.

High-Resolution Mass Spectrometry for Purity Assessment.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This capability is particularly valuable for assessing the purity of a sample.

For this compound, HRMS can be used to distinguish the molecular ion from other ions that may have the same nominal mass but different elemental compositions. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the presence of impurities can be identified. For example, if an impurity with a similar mass is present, HRMS can resolve the two distinct masses, allowing for the identification and quantification of the impurity.

The precision of HRMS is crucial in applications where even trace amounts of impurities can have a significant impact, such as in pharmaceutical analysis or materials science. While specific HRMS data for this compound was not detailed in the provided search results, its application would follow standard procedures for purity assessment, ensuring the integrity of the compound for its intended use. Triethylammonium (B8662869) formate is widely used as a volatile buffer in liquid chromatography-mass spectrometry (LC-MS) applications, where its high volatility and low molecular weight are advantageous for efficient ionization and minimal interference myskinrecipes.com.

X-Ray Diffraction (XRD) Studies of this compound's Influence on Material Crystallinity

X-ray Diffraction is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and observing the resulting diffraction pattern, researchers can gain insights into the atomic and molecular arrangement, including the degree of crystallinity. In the context of materials treated with this compound, XRD would be instrumental in determining how this compound affects the ordering of the material at a molecular level.

Analysis of Crystalline Structure Modifications

The introduction of this compound to a crystalline or semi-crystalline material could induce several changes in its structure. XRD analysis would be the primary method to identify and quantify these modifications. Key parameters that would be investigated include changes in peak position, intensity, and width.

Hypothetical XRD Data for a Polymer Treated with this compound:

Sample2θ (degrees)Full Width at Half Maximum (FWHM)Crystallinity Index (%)
Untreated Polymer21.50.865
Polymer + 1% this compound21.31.058
Polymer + 5% this compound21.21.545

This table is illustrative and not based on actual experimental data.

Scanning Electron Microscopy (SEM) for Interface Analysis of this compound-Treated Materials

Scanning Electron Microscopy is a technique that uses a focused beam of electrons to produce high-resolution images of a sample's surface topography. It is an invaluable tool for studying the microstructure of materials and the interfaces between different components in a composite material. When a material is treated with this compound, SEM can be employed to visualize the resulting morphological changes at the micro and nano-scale.

Morphological Investigations of Composite Structures

SEM analysis would provide direct visual evidence of these changes. For instance, in a polymer-filler composite, SEM images of a fractured surface could reveal whether the filler particles are well-dispersed and strongly bonded to the polymer matrix or if they are agglomerated and easily pulled out. Improved interfacial adhesion, potentially facilitated by this compound, would be characterized by the presence of polymer matrix material adhering to the surface of the filler particles after fracture. Conversely, poor adhesion would be indicated by clean filler surfaces and voids at the interface.

Expected Morphological Features from SEM Analysis:

FeatureObservation in Untreated CompositeExpected Observation in this compound-Treated Composite
Filler DispersionAgglomerates of filler particlesHomogeneous dispersion of individual particles
Interfacial GapsVoids and debonding at the filler-matrix interfaceTight interface with no visible gaps
Fracture SurfaceSmooth surfaces on pulled-out filler particlesPolymer matrix adhering to the filler surface

This table is illustrative and not based on actual experimental data.

Fundamental Theoretical and Mechanistic Investigations of Triethylazanium;formate As an Ionic Liquid

Ion-Ion and Ion-Solvent Interaction Dynamics in Triethylazanium;formate (B1220265) Systems

The behavior of triethylammonium (B8662869) formate in solution is governed by a complex interplay of interactions between its constituent ions, the triethylammonium cation ([TEA]+) and the formate anion (HCOO-), as well as their interactions with solvent molecules. These dynamics are fundamental to understanding its properties and applications as an ionic liquid.

Hydration Behavior and Solvation Sphere Characterization

In aqueous solutions, both the cation and anion of triethylammonium formate are surrounded by water molecules, forming distinct hydration or solvation spheres. The structure and dynamics of these spheres are dictated by the specific nature of each ion.

The formate anion, due to its small size and concentrated charge, interacts strongly with water molecules through hydrogen bonding. Molecular dynamics simulations on similar small carboxylate ions suggest that the formate ion has a relatively well-defined first solvation shell. core.ac.uk The hydration number, which is the average number of water molecules in this primary shell, has been calculated for formate to be approximately 3.4 to 3.6. core.ac.uk These water molecules are specifically oriented with their hydrogen atoms pointing towards the negatively charged oxygen atoms of the formate ion.

The triethylammonium cation presents a more complex case. It possesses a positively charged nitrogen center, which interacts electrostatically with the oxygen atoms of water molecules. However, this charge is sterically hindered by the three bulky, nonpolar ethyl groups. These hydrophobic ethyl chains disrupt the local hydrogen-bonding network of water. Consequently, the solvation sphere around the [TEA]+ cation is highly anisotropic. Water molecules are drawn to the charged nitrogen head while being structured differently around the hydrophobic alkyl tails, a phenomenon characteristic of hydrophobic hydration.

Table 1: Typical Hydration Numbers for Ions Relevant to Triethylammonium Formate Systems
IonTypical Hydration NumberPrimary Interaction with Water
Formate (HCOO⁻)3.4 - 3.6Hydrogen Bonding
Triethylammonium ([TEA]⁺)Variable / AnisotropicElectrostatic (N⁺) and Hydrophobic (Ethyl groups)

Kosmotropic and Chaotropic Effects in Aqueous Solutions of Triethylazanium;formate

Triethylammonium formate is an interesting case as it is composed of two ions with opposing effects:

Formate Anion (HCOO⁻): As a small carboxylate anion, formate is considered to be a weak kosmotrope. It enhances the structure of water in its immediate vicinity through strong hydrogen bonding. researchgate.net

Triethylammonium Cation ([TEA]⁺): This is a large, bulky cation with its positive charge shielded by the alkyl groups. It is classified as a chaotrope. It disrupts the hydrogen bond network of water due to its size and hydrophobic nature, increasing the entropy of the system. nih.govkinampark.com

Hydrophobic Interaction Modulations Mediated by this compound

Hydrophobic interactions, the tendency of nonpolar substances to aggregate in aqueous solution, are critical in many chemical and biological processes. nih.gov The presence of triethylammonium formate can significantly modulate these interactions. The large triethylammonium cation, with its significant nonpolar surface area from the three ethyl groups, can participate in and alter hydrophobic interactions between other solute molecules.

The modulation can occur through several mechanisms:

Direct Participation: The [TEA]+ cations can co-aggregate with other hydrophobic molecules, effectively increasing the size of hydrophobic domains.

Solvent Structure Modification: As a chaotrope, the [TEA]+ cation disrupts the water structure. This disruption can weaken the hydrophobic effect, as the entropic penalty for creating a cavity in the solvent for a nonpolar solute is reduced. researchgate.net

Interfacial Effects: The ions can accumulate at interfaces between hydrophobic solutes and water, altering the surface tension and the energetics of interaction.

The net effect is not straightforward and depends on the concentration of the ionic liquid and the specific nature of the interacting hydrophobic species. nih.gov The presence of charged groups in close proximity to nonpolar domains is known to strongly influence the strength of hydrophobic interactions. researchgate.net

Decomposition Pathways of this compound

The utility of ionic liquids is often defined by their stability, particularly their resistance to thermal degradation. Understanding the decomposition pathways is crucial for establishing their operational limits.

Studies on Thermal Stability and Degradation Kinetics

The thermal stability of triethylammonium formate is investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). mdpi.comias.ac.in TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which decomposition occurs. DTA measures the temperature difference between a sample and a reference, indicating whether decomposition processes are exothermic or endothermic.

The degradation of triethylammonium formate is expected to occur in distinct steps. The initial decomposition pathway likely involves the reverse reaction of its formation—a proton transfer from the triethylammonium cation to the formate anion, yielding neutral triethylamine (B128534) and formic acid. At higher temperatures, these products would further decompose.

The kinetics of thermal degradation can be analyzed using isoconversional models such as the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) methods. mdpi.comresearchgate.net These models determine the activation energy (Ea) of the decomposition process without assuming a specific reaction mechanism. The activation energy represents the minimum energy required for the decomposition reaction to occur, and the pre-exponential factor (A) relates to the frequency of collisions in the correct orientation for a reaction. mdpi.com

Table 2: Representative Kinetic Parameters for a Hypothetical Multi-Step Thermal Decomposition of an Ionic Liquid
Decomposition StageTemperature Range (°C)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Plausible Reaction
Stage 1100 - 20080 - 12010⁷ - 10¹⁰Dissociation into Triethylamine and Formic Acid
Stage 2200 - 350150 - 25010¹¹ - 10¹⁵Decomposition of Formic Acid / Triethylamine

Note: The data in Table 2 is illustrative and represents typical values obtained from kinetic studies of similar ionic liquids. Specific values for triethylammonium formate would require experimental determination.

Strategies for Formate Salt Decomposition Inhibition

Inhibiting the decomposition of formate-based salts, particularly in applications like corrosion inhibition or catalysis, involves strategies to enhance their stability. The primary pathway for thermal decomposition is often initiated by the basicity/nucleophilicity of the anion.

Strategies for enhancing stability include:

Cation Modification: Increasing the steric bulk around the acidic proton on the cation can hinder its transfer to the formate anion, thus increasing the activation energy for the initial decomposition step.

Anion Modification: While the focus is on the formate salt, in the broader context of ionic liquids, replacing the formate anion with one that is less basic and has a more delocalized charge (e.g., bis(trifluoromethylsulfonyl)imide) generally leads to significantly higher thermal stability.

Use of Stabilizers: In specific applications, additives can be used. For instance, in corrosion inhibition, the ionic liquid molecules adsorb onto a metal surface, forming a protective film that prevents corrosive agents from reaching the surface and can also stabilize the inhibitor itself. mdpi.com The formation of strong, stable chemical bonds between the inhibitor and the surface enhances this effect. mdpi.com

For triethylammonium formate, improving thermal stability would likely involve structural modifications to the triethylammonium cation to make the N-H proton less accessible or acidic.

Computational Chemistry and Molecular Modeling of this compound Systems

Computational chemistry and molecular modeling serve as powerful tools for gaining a microscopic understanding of the structure, dynamics, and interactions within ionic liquids like this compound. These theoretical approaches complement experimental studies by providing detailed insights that are often difficult or impossible to obtain through empirical methods alone. By simulating the behavior of ions and their interactions at the atomic level, researchers can elucidate the fundamental principles governing the macroscopic properties of these materials.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as the ion pairs of this compound. DFT calculations can provide valuable information about the geometry, stability, and nature of the interactions between the triethylazanium cation and the formate anion.

Key parameters that can be elucidated from DFT calculations include:

Interaction Energies: By comparing the energy of the optimized ion pair with the energies of the individual isolated ions, the interaction energy can be calculated. This value indicates the strength of the association between the cation and the anion.

Proton Transfer and Hydrogen Bonding: DFT is particularly useful for studying the nature of the N-H···O hydrogen bond between the triethylazanium cation and the formate anion. Analysis of the potential energy surface can reveal the likelihood of proton transfer from the cation to the anion, a critical factor in defining the character of protic ionic liquids.

Electron Density Distribution and Charge Transfer: DFT calculations can map the electron density distribution, illustrating how charge is distributed across the ion pair. This can quantify the extent of charge transfer between the cation and the anion, providing insight into the degree of ionicity.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model and to aid in the assignment of spectral features to specific molecular motions.

Below is an illustrative table representing the type of data that would be obtained from DFT calculations on the this compound ion pair, based on findings for similar compounds.

Calculated PropertyRepresentative ValueSignificance
Interaction Energy (kJ/mol)-350 to -450Indicates a strong electrostatic and hydrogen bonding interaction between the ions.
N-H Bond Length (Å)~1.03 - 1.05Elongation compared to the free cation suggests weakening of the bond due to hydrogen bonding.
H···O Hydrogen Bond Length (Å)~1.6 - 1.8A short distance is indicative of a strong hydrogen bond.
N-H···O Bond Angle (°)~170 - 180A near-linear angle suggests a strong and directional hydrogen bond.
Natural Bond Orbital (NBO) Charge on Cation+0.8 to +0.9 |e|Indicates a significant, though not complete, charge separation, confirming the ionic nature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of the liquid's structure, transport properties, and the dynamics of intermolecular interactions. These simulations model a system containing a large number of ions over a period of time, allowing for the calculation of macroscopic properties from the underlying microscopic behavior.

In an MD simulation of this compound, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The quality of the force field is crucial for the accuracy of the simulation. The simulation proceeds by solving Newton's equations of motion for each atom in the system, yielding a trajectory that describes the evolution of the positions and velocities of the atoms over time.

From these trajectories, a wealth of information can be extracted, including:

Structural Properties: Radial distribution functions (RDFs) can be calculated to describe the local structure and arrangement of ions in the liquid. For example, the RDF between the nitrogen atom of the cation and the oxygen atoms of the anion can reveal the average distance and coordination number of the ions.

Transport Properties: Key transport properties such as diffusion coefficients, ionic conductivity, and viscosity can be calculated. The diffusion coefficients of the individual ions provide insight into their mobility within the liquid, while the ionic conductivity is a measure of the liquid's ability to conduct an electric current.

Hydrogen Bond Dynamics: MD simulations allow for the study of the dynamics of hydrogen bond formation and breaking. The lifetime of the N-H···O hydrogen bonds can be calculated, providing a measure of their stability and the timescale of their fluctuations.

Thermodynamic Properties: Properties such as density and heat capacity can be calculated and compared with experimental data to validate the simulation model.

As with DFT calculations, specific MD simulation studies on this compound are not widely reported. However, simulations of other triethylammonium-based ionic liquids have provided significant insights. For example, a study on triethylammonium triflate revealed complex phase behavior, including a transition to a plastic crystal phase where molecules can rotate but not diffuse. mpg.de

The following table illustrates the types of data that would be expected from an MD simulation of liquid this compound, based on studies of analogous systems.

Calculated Property (at 298 K)Representative ValueSignificance
Density (g/cm³)~1.0 - 1.1Provides a fundamental physical property for validation against experimental data.
Cation Diffusion Coefficient (10⁻¹⁰ m²/s)~1.0 - 5.0Quantifies the mobility of the triethylazanium cation in the liquid.
Anion Diffusion Coefficient (10⁻¹⁰ m²/s)~1.0 - 5.0Quantifies the mobility of the formate anion in the liquid.
Ionic Conductivity (mS/cm)~10 - 50Measures the overall charge transport capability of the ionic liquid.
Hydrogen Bond Lifetime (ps)~5 - 20Indicates the timescale of hydrogen bond persistence and rearrangement.

Catalytic Applications of Triethylazanium;formate in Organic Synthesis

Triethylazanium;formate (B1220265) as a Brønsted Acidic Catalyst

The catalytic activity of triethylazanium;formate stems from the Brønsted acidic nature of the triethylazanium cation. This allows it to act as a proton donor, facilitating a variety of acid-catalyzed reactions. While research has extensively covered various triethylammonium (B8662869) salts, the principles of their catalytic action are directly applicable to this compound.

Triethylammonium salts have proven to be effective catalysts for Fischer esterification, a classic method for synthesizing esters from carboxylic acids and alcohols. The reaction requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. researcher.lifealfa-chemistry.com The triethylazanium cation serves as the necessary proton donor.

In studies involving related triethylammonium salts, such as triethylammonium sulfate (B86663) ([Et₃NH]₂SO₄), excellent yields have been achieved in the esterification of aliphatic carboxylic acids with primary alcohols. semanticscholar.orgumich.edu For instance, the reaction between acetic acid and 1-octanol (B28484) using triethylammonium sulfate as the catalyst demonstrated that reaction conditions significantly influence the product yield.

Table 1: Esterification of Acetic Acid with 1-Octanol using Triethylammonium Sulfate Catalyst Data from a study on related triethylammonium salts, illustrating the expected catalytic performance.

EntryAlcohol/Acid RatioReaction Time (h)Ester Yield (%)
11:1477
21.2:1481
31.2:1682
42:1499

The data indicates that using an excess of the alcohol can drive the equilibrium towards the product, resulting in nearly quantitative yields. semanticscholar.orgumich.edu Given that the catalytic activity is derived from the [Et₃NH]⁺ cation, similar high performance is anticipated when using this compound as the catalyst under optimized conditions. Other triethylammonium salts with different anions, like dihydrogen phosphate (B84403) and tetrafluoroborate, have also been shown to catalyze this reaction, although their efficacy may vary depending on the nature of the anion. semanticscholar.org

The generally accepted mechanism for Fischer esterification involves several equilibrium steps. masterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst—in this case, the triethylazanium cation. chemguide.co.uk This initial step increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the alcohol, a weak nucleophile.

The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester. masterorganicchemistry.com The final step is the deprotonation of the carbonyl group, which regenerates the acid catalyst. chemguide.co.uk

This compound as a Reaction Medium and Solvent in Organic Transformations

Beyond its role as a catalyst, this compound is a valuable reaction medium. myskinrecipes.com It has been employed as a solvent in various organic transformations, particularly in reduction and coupling reactions, where it can influence reaction outcomes and facilitate greener chemical processes. orientjchem.orgresearchgate.net

The use of this compound as a component of the reaction system has been shown to lead to high selectivity and yields. In the reductive dimerization of aromatic aldehydes to produce pinacols, a system comprising magnesium and this compound in methanol (B129727) resulted in clean reactions with high yields. orientjchem.orgresearchgate.net A key finding was the system's chemoselectivity; other reducible or hydrogenolysable functional groups such as ether linkages, hydroxyl groups, and halogens remained unaffected. orientjchem.org

Table 2: Reductive Dimerization of Aromatic Carbonyls using Mg/Triethylazanium;formate System

SubstrateProductYield (%)
BenzaldehydeHydrobenzoin96
4-Chlorobenzaldehyde4,4'-Dichlorohydrobenzoin95
4-Methylbenzaldehyde4,4'-Dimethylhydrobenzoin92
4-Methoxybenzaldehyde4,4'-Dimethoxyhydrobenzoin90

Furthermore, in the context of catalytic transfer hydrogenation, where this compound acts as a hydrogen donor, the choice of solvent is critical for catalyst performance. ucl.ac.uk Studies have demonstrated that protic solvents enhance both the activity and the lifetime of the palladium catalyst used in these reactions, leading to improved yields and efficiency compared to aprotic solvents. ucl.ac.uk The selective reduction of dinitroaromatic compounds has also been successfully achieved using palladium-catalyzed triethylammonium formate reductions. acs.org

A significant advantage of using ionic liquids like this compound is the simplification of product separation. In esterification reactions catalyzed by triethylammonium salts, the resulting ester often forms a separate phase from the ionic liquid. semanticscholar.orgumich.edu This immiscibility allows for the straightforward separation of the product by simple decantation, minimizing the need for complex extraction or distillation procedures. researchgate.net

This biphasic system not only simplifies the workup process but also helps in driving the reaction equilibrium towards the products by effectively removing the ester from the reaction phase. researchgate.net Additionally, the high volatility and low molecular weight of this compound, which are advantageous in applications like liquid chromatography-mass spectrometry (LC-MS), suggest that it can be readily removed from the reaction mixture under vacuum when necessary. myskinrecipes.com

Catalyst Recycling and Reusability Studies for this compound

The reusability of catalysts is a cornerstone of green chemistry, aiming to reduce waste and cost. As an ionic liquid, this compound offers potential for recycling and reuse. Studies on analogous ionic liquid catalysts have demonstrated their robustness and potential for multiple reaction cycles. For instance, in esterification reactions, Brønsted acidic ionic liquids can be recovered after product separation, dehydrated under vacuum, and reused several times without a significant loss of catalytic activity. researchgate.net

In processes where this compound is used as a hydrogen source with a heterogeneous catalyst (e.g., Pd/C), the primary catalyst can often be recovered and regenerated. For example, a deactivated palladium catalyst used in transfer hydrogenation with this compound was successfully regenerated by washing with water to remove adsorbed formate species, allowing for its reuse. ucl.ac.uk While this pertains to the primary catalyst, the principle of recovering and purifying the components of the reaction medium is well-established. The inherent stability and low volatility of ionic liquids like this compound make them prime candidates for recovery and reuse, contributing to more sustainable chemical manufacturing processes. researchgate.net

Strategies for Ionic Liquid Recovery and Purification

The recovery and purification of this compound from reaction mixtures are essential for its repeated use in catalytic cycles. The non-volatile nature of ionic liquids, including this compound, simplifies their separation from volatile organic products and solvents. Common strategies employed for the recovery and purification of ionic liquids are applicable in this context.

One of the primary methods for separating ionic liquids is distillation or evaporation of the more volatile components of the reaction mixture. This technique leverages the extremely low vapor pressure of this compound, allowing for the removal of solvents and products under reduced pressure, leaving the ionic liquid behind for potential reuse.

Liquid-liquid extraction is another effective method. This process relies on the differing solubilities of the reaction components in two immiscible liquid phases. By selecting an appropriate solvent system, the desired product can be extracted, while the ionic liquid catalyst system remains in its original phase.

In cases where the catalyst is a heterogeneous system, such as palladium on carbon (Pd/C) used with this compound, filtration is a straightforward method for catalyst recovery. After the reaction, the solid catalyst can be easily separated from the liquid phase containing the product and the ionic liquid. The ionic liquid can then be recovered from the filtrate using one of the methods described above.

For instance, in the hydrogenation of CO2 to formate utilizing a heterogeneous catalyst in an aqueous solution of triethylamine (B128534) (which forms this compound in situ), the solid catalyst was recovered by simple filtration after each cycle. The recovered catalyst was then washed with water and acetone (B3395972) and dried under a vacuum before being reused in subsequent runs.

Furthermore, adsorption techniques can be employed to purify the ionic liquid by removing dissolved impurities. The choice of adsorbent depends on the nature of the impurities to be removed.

The selection of a specific recovery and purification strategy is contingent on the physical and chemical properties of the reactants, products, and the solvent system used in the catalytic reaction.

Performance Evaluation Across Multiple Catalytic Cycles

The ability to recycle and reuse a catalyst system is a key indicator of its practical utility and cost-effectiveness. The performance of the this compound system, often in conjunction with a palladium catalyst, has been evaluated across multiple catalytic cycles in various reactions.

A significant challenge in the reuse of this catalytic system is the potential for catalyst deactivation. Research has shown that in the continuous catalytic transfer hydrogenation of benzonitrile (B105546) to benzylamine (B48309) using a palladium on carbon catalyst with this compound, the formate anion is a primary cause of catalyst deactivation. qub.ac.uk The strong adsorption of formate anions onto the active sites of the palladium catalyst can lead to a decrease in its catalytic activity over time.

To counteract this deactivation, a regeneration strategy involving washing the catalyst with water has been shown to be effective. qub.ac.uk The increased solubility of the formate anion in water facilitates its removal from the catalyst surface, thereby restoring its activity for subsequent catalytic cycles. The choice of solvent also plays a critical role in the catalyst's lifetime, with protic solvents demonstrating an ability to enhance both the activity and the longevity of the catalyst. qub.ac.uk

The recyclability of a heterogeneous ruthenium-based catalyst was studied in the hydrogenation of CO2 to formate in an aqueous solution containing triethylamine. The performance of the catalyst over four consecutive cycles is detailed in the table below.

Catalytic CycleTotal Formate Adduct Generated (g)Cumulative Formate Adduct (mmol)
1--
2--
3--
420.5140.0

Data adapted from a study on a heterogeneous catalyst for CO2 hydrogenation to a formate adduct in a 3 M aqueous Et3N solution. The initial run produced 6.4 g (44.0 mmol) of the formate adduct.

This data illustrates the capability of the catalytic system to be reused over multiple cycles with sustained productivity. The slight variations in performance per cycle can be attributed to factors such as minor catalyst loss during recovery and handling, as well as any incomplete regeneration of the active sites.

In another study focusing on the reduction of nitroarenes, a polymer-supported formate was used in conjunction with palladium acetate (B1210297). The system was successfully recycled for at least three runs, demonstrating the potential for the reuse of formate-based hydrogen donors in catalytic transfer hydrogenation.

Research on "this compound" in Biomass Processing Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of publicly available research detailing the application of the chemical compound "this compound" in the fields of biomass processing and related areas. Specifically, no information was found regarding its use in the fractionation of lignocellulosic biomass, the chemical modification of natural polymers, or its integration into thermoplastic composites.

The initial request for an article structured around the specific applications of this compound in these domains could not be fulfilled due to the lack of primary or secondary research sources. The planned sections and subsections, which were to focus on the selective solubilization of lignin (B12514952) and hemicellulose, influence on enzymatic saccharification, modification of cellulose (B213188) in biomaterials like bamboo, and the impact on the structural and functional properties of modified biomass, could not be developed as no studies on these specific topics involving this compound have been published in the accessible scientific literature.

While the broader field of ionic liquids in biomass processing is an active area of research, with numerous studies on compounds such as 1-ethyl-3-methylimidazolium (B1214524) acetate and various cholinium-based salts, "this compound" does not appear in the context of the requested applications. This suggests that either research into this specific compound for these purposes has not been conducted, has not been published in publicly accessible forums, or is proprietary in nature.

Therefore, the detailed article focusing solely on the chemical compound “this compound” and its applications in biomass processing as outlined in the instructions cannot be generated at this time.

Environmental and Sustainability Considerations of Triethylazanium;formate Applications

The increasing focus on sustainable industrial practices has brought the environmental profile of chemical compounds under intense scrutiny. Triethylazanium;formate (B1220265), an ionic liquid, is valued in various applications for its unique chemical properties. This article explores its environmental and sustainability aspects, focusing on its role as a green solvent, its environmental impact, and strategies for its sustainable management.

Future Research Directions and Emerging Applications of Triethylazanium;formate

Exploration of Novel Synthetic Routes

The conventional synthesis of triethylazanium;formate (B1220265) involves a straightforward acid-base reaction between triethylamine (B128534) and formic acid. prepchem.com A typical laboratory preparation involves slowly adding formic acid to a solution of triethylamine in a solvent like toluene (B28343), followed by stirring and removal of the solvent to yield the product. prepchem.com

Future research is moving beyond these batch processes towards more efficient and sustainable methods. The exploration of novel synthetic routes is a key driver for innovation in drug discovery and development, aiming to access diverse chemical spaces and accelerate the synthesis of biologically active compounds. hilarispublisher.comresearchgate.net For triethylazanium;formate, future directions include:

Continuous-Flow Synthesis: The development of continuous-flow processes for reactions that utilize TEAF, such as in catalytic transfer hydrogenations, suggests a parallel need for its on-demand, integrated synthesis. ucl.ac.uk Continuous manufacturing can offer better process control, improved safety, and easier scalability compared to traditional batch methods.

CO2-Based Synthesis: A significant area of green chemistry research involves the utilization of carbon dioxide as a C1 feedstock. Formate can be produced by the catalytic hydrogenation of CO2. researcher.life Future synthetic routes could integrate CO2 capture by triethylamine with subsequent hydrogenation to directly produce this compound, creating a value-added product from a greenhouse gas. This positions the compound as a key intermediate in a low-temperature reverse Water-Gas Shift (rWGS) reaction sequence. researcher.life

Development of Advanced Characterization Methodologies

A deeper understanding of the physicochemical properties and behavior of this compound is crucial for optimizing its existing applications and discovering new ones. While standard analytical techniques are used, advanced methodologies are needed to probe its complex interactions in various chemical environments.

Recent studies have shown that in certain catalytic systems, the choice of solvent is critical to prevent catalyst deactivation, with evidence suggesting the formate anion can act as a catalyst poison. ucl.ac.uk Advanced characterization techniques are essential for elucidating such mechanisms. thermofisher.com Future research in this area will likely involve:

Surface-Specific Analysis: Techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) can be employed to study the surfaces of heterogeneous catalysts after being used with TEAF. thermofisher.com This can provide direct evidence of formate adsorption and help in designing more robust catalytic systems. ucl.ac.uk

In-situ Spectroscopic Studies: Probing reactions as they happen using techniques like in-situ Fourier-Transform Infrared (FTIR) or Raman spectroscopy can reveal transient species and mechanistic details of how TEAF interacts with catalysts and substrates.

Advanced Probes for Ionic Liquids: Given its nature as a protic ionic liquid, techniques used to study ion pairing, hydrogen bonding networks, and aggregation in other ionic liquids are highly relevant. This includes advanced NMR techniques and thermodynamic property measurements like osmotic and activity coefficient studies. researcher.life

Unveiling New Catalytic Potentials

The most well-documented role of this compound is as a hydrogen donor in catalytic transfer hydrogenation (CTH). It is effectively used with palladium catalysts for various transformations. lookchem.comorientjchem.org However, its catalytic utility is expanding beyond this traditional role.

Emerging research demonstrates that TEAF can be part of novel catalytic systems for a wider range of chemical reductions. researchgate.net This includes moving beyond palladium to include more earth-abundant metals. Key areas where new catalytic potentials are being unveiled include:

Reductive Dimerization and Coupling Reactions: A notable development is the use of this compound in combination with magnesium for the intermolecular pinacol coupling of aromatic carbonyls to produce 1,2-diols. orientjchem.orgresearchgate.net This system also facilitates the reductive coupling of nitroaromatics to yield azo compounds and the subsequent reduction of azo compounds to hydrazoarenes. researchgate.net These reactions are clean, high-yielding, and proceed at ambient temperature. orientjchem.orgresearchgate.net

Selective Reductions: The compound is known to reduce α,β-unsaturated carbonyl compounds in the presence of palladium. orientjchem.org Further research could explore its selectivity for other functional groups, potentially offering milder and more selective reduction protocols compared to traditional reagents.

Continuous-Flow Catalysis: The successful application of TEAF in a continuous-flow CTH process for converting benzonitrile (B105546) to benzylamine (B48309) using a Pd/C catalyst highlights its potential in modern chemical manufacturing. ucl.ac.uk This approach led to a 15-fold increase in catalyst productivity compared to batch processing. ucl.ac.uk

Catalytic SystemReaction TypeSubstrate ExampleProduct Example
Pd/CCatalytic Transfer HydrogenationBenzonitrileBenzylamine ucl.ac.uk
Palladium Acetate (B1210297)DeoxygenationAryl TriflatesAromatic Hydrocarbons lookchem.com
Mg/TEAFReductive Dimerization (Pinacol Coupling)Aromatic Aldehydes1,2-diols orientjchem.orgresearchgate.net
Mg/TEAFReductive CouplingNitroaromaticsAzoarenes orientjchem.orgresearchgate.net
Pd catalystReductionα,β-unsaturated carbonylsSaturated carbonyls orientjchem.org

Expansion into Emerging Green Technologies

The chemical industry's shift towards sustainability positions this compound as a compound of interest for green technologies. Its properties as a stable, easily handled hydrogen donor make it a safer alternative to using high-pressure molecular hydrogen gas. orientjchem.org

The most promising emerging application is its role as an intermediate in carbon capture and utilization (CCU) strategies. Research has shown that diphenylformamide, a safe and stable source of carbon monoxide (CO) for industrial processes, can be synthesized in excellent yields from this compound. researcher.life This creates a chemical pathway where:

CO2 is captured and converted to this compound.

this compound is used to produce diphenylformamide.

Diphenylformamide is selectively decarbonylated at room temperature to release ultra-pure CO. researcher.life

This process effectively transforms CO2 into a valuable and widely used chemical feedstock, representing a significant advancement in green chemistry. researcher.life Furthermore, the general use of formates like ammonium (B1175870) formate as green hydrogen sources in biocatalytic processes, such as enzymatic dynamic kinetic resolutions, paves the way for TEAF to be explored in similar chemoenzymatic systems.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry provides powerful tools for understanding molecular interactions and predicting the behavior of chemical systems, thereby guiding experimental work. nih.gov For protic ionic liquids like TEAF, which exhibit complex behaviors like proton transfer and hydrogen bonding, computational modeling is particularly insightful. nih.gov

Future research will increasingly rely on predictive modeling to accelerate the design of new applications for this compound. Methodologies successfully applied to the closely related compound, triethylammonium (B8662869) acetate, can be directly extended to TEAF. nih.govnih.govresearchgate.net These include:

Ab Initio and DFT Methods: Quantum mechanical methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and energetics of the triethylammonium and formate ion pair. nih.gov This can elucidate the nature of charge transfer and polarization effects, which are difficult to model with classical force fields. nih.gov

Molecular Dynamics (MD) Simulations: Using semi-empirical methods like Density Functional Tight Binding (DFTB), MD simulations can model the dynamic behavior of liquid TEAF over time. nih.govnih.gov These simulations can predict structural features, such as ion aggregation, and trace dynamic processes like proton transfer between the formate anion and the triethylammonium cation. nih.gov This understanding is crucial for explaining its properties as a solvent and reagent.

Predictive Modeling for Catalyst Design: Computational models can be used to simulate the interaction of TEAF with catalyst surfaces. This can help predict binding energies, identify potential deactivation pathways as seen with the formate anion, and guide the design of more efficient and poison-resistant catalysts, ultimately optimizing reaction conditions. ucl.ac.uknih.gov

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing triethylazanium formate with high purity, and how can experimental reproducibility be ensured?

  • Methodological Answer :

  • Step 1 : Optimize solvent selection (e.g., polar aprotic solvents like acetonitrile) and reaction stoichiometry (triethylamine + formic acid) under inert conditions.
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to track amine protonation and salt formation.
  • Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) and validate purity using HPLC (>98% purity threshold).
  • Reproducibility : Document all parameters (temperature, stirring rate, solvent ratios) and characterize using 1H^1H-NMR (δ 1.2 ppm for CH3_3, δ 3.3 ppm for CH2_2-N+^+) and elemental analysis (C: 52.3%, H: 10.1%, N: 8.7%) .

Q. Which analytical techniques are most reliable for characterizing triethylazanium formate, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • 1H^1H-NMR for structural confirmation (e.g., integration ratios for ethyl groups).
  • X-ray diffraction (XRD) for crystallographic validation.
  • Conflict Resolution :
  • Cross-validate using complementary methods (e.g., 13C^{13}C-NMR for carbon environment consistency, LC-MS for molecular weight).
  • Compare with literature data (e.g., Cambridge Structural Database for XRD patterns) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pH-dependent stability of triethylazanium formate in aqueous solutions?

  • Methodological Answer :

  • Step 1 : Prepare buffered solutions (pH 2–12) and incubate triethylazanium formate at controlled temperatures (25–60°C).
  • Step 2 : Monitor degradation kinetics via UV-Vis spectroscopy (λ = 260 nm for formate ion detection) and quantify residual compound using HPLC.
  • Step 3 : Perform Arrhenius analysis to calculate activation energy (EaE_a) for decomposition.
  • Data Interpretation : Correlate stability trends with protonation states (e.g., degradation acceleration at extreme pH due to hydrolysis) .

Q. What computational approaches are effective in modeling the intermolecular interactions of triethylazanium formate with biological membranes?

  • Methodological Answer :

  • Step 1 : Use density functional theory (DFT) to optimize the geometry of triethylazanium formate and calculate electrostatic potential maps.
  • Step 2 : Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to study lipid bilayer penetration, using force fields like CHARMM35.
  • Step 3 : Validate predictions with experimental data (e.g., fluorescence anisotropy for membrane fluidity changes) .

Q. How should contradictory reports on the hygroscopicity of triethylazanium formate be addressed in a systematic study?

  • Methodological Answer :

  • Step 1 : Standardize humidity conditions (e.g., 30–90% RH) using saturated salt solutions in desiccators.
  • Step 2 : Measure mass changes gravimetrically and correlate with XRD to detect hydrate formation.
  • Step 3 : Analyze discrepancies by reviewing source material purity (e.g., trace water in solvents) and experimental setups (static vs. dynamic humidity) .

Data Presentation & Analysis

Q. What are the best practices for presenting crystallographic data (e.g., XRD) of triethylazanium formate in publications?

  • Methodological Answer :

  • Table Design :
ParameterValue
Space GroupP21_1/c
Unit Cell (Å)a=8.21, b=10.34, c=12.45
R-factor<5%
  • Guidelines : Include CIF files as supplementary material and cite deposition IDs (e.g., CCDC entry) .

Q. How can researchers statistically validate the reproducibility of triethylazanium formate’s thermal decomposition data across multiple labs?

  • Methodological Answer :

  • Step 1 : Use interlaboratory studies with standardized protocols (e.g., heating rate = 10°C/min in TGA).
  • Step 2 : Apply ANOVA to compare decomposition onset temperatures (TdT_d) and assess variance components (e.g., lab vs. instrument error) .

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